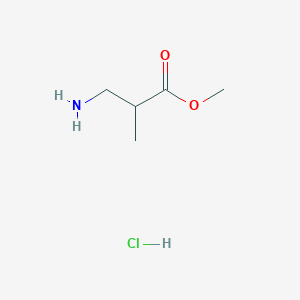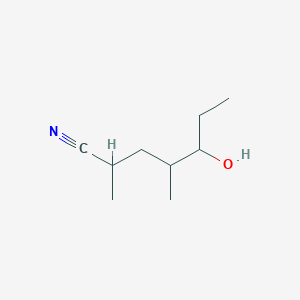
5-Chloro-4-nitrothiophene-2-carboxylic acid
Übersicht
Beschreibung
5-Chloro-4-nitrothiophene-2-carboxylic acid is an organic compound with the chemical formula C6H3ClNO4S . It appears as a yellow solid . This compound is a type of organic sulfur compound, containing nitro and carboxyl functional groups . It can be used as a reagent and intermediate in organic synthesis .
Synthesis Analysis
5-Chloro-4-nitrothiophene-2-carboxylic acid can be synthesized from 5-Chlorothiophene-2-carboxylic acid . This compound is a crucial intermediate in the synthesis of rivaroxaban . The synthesis process involves oxidation reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-nitrothiophene-2-carboxylic acid can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, during the oxidation reaction, the pH of the reaction medium remains at 4.6 .Physical And Chemical Properties Analysis
5-Chloro-4-nitrothiophene-2-carboxylic acid has a molecular weight of 207.59 . It has a boiling point of 390.4°C at 760 mmHg and a melting point of 158°C . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
-
Organic Semiconductors
- Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
- The methods of application involve complex procedures of molecular engineering and device fabrication .
- The outcomes include the development of advanced electronic devices with improved performance .
-
Medicinal Chemistry
- Thiophene-based analogs are considered biologically active compounds .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application involve the synthesis of various thiophene derivatives and their testing in biological assays .
- The outcomes include the discovery of new drugs with potential therapeutic effects .
-
Industrial Chemistry
Safety And Hazards
Zukünftige Richtungen
5-Chloro-4-nitrothiophene-2-carboxylic acid has potential applications in the synthesis of pharmaceutical compounds . It can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones .
Relevant Papers For more detailed information, you can refer to the peer-reviewed papers and technical documents related to 5-Chloro-4-nitrothiophene-2-carboxylic acid available at Sigma-Aldrich .
Eigenschaften
IUPAC Name |
5-chloro-4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDYXWPDMALDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527608 | |
| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-nitrothiophene-2-carboxylic acid | |
CAS RN |
89166-85-8 | |
| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)



![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)


